![molecular formula C23H27N3O3 B3482087 1-(4-nitrobenzoyl)-4-(4-phenylcyclohexyl)piperazine](/img/structure/B3482087.png)
1-(4-nitrobenzoyl)-4-(4-phenylcyclohexyl)piperazine
Overview
Description
1-(4-nitrobenzoyl)-4-(4-phenylcyclohexyl)piperazine (known as 4-NBP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazines, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of 4-NBP is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and induce apoptosis through the activation of caspase enzymes. In Alzheimer's disease, 4-NBP has been shown to reduce the formation of amyloid beta plaques by inhibiting the activity of beta-secretase enzymes. In Parkinson's disease, 4-NBP has been shown to protect dopaminergic neurons by reducing oxidative stress and preventing neuroinflammation.
Biochemical and physiological effects:
Studies have shown that 4-NBP has low toxicity and is well tolerated in animal models. It has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects. 4-NBP has also been shown to cross the blood-brain barrier, which is important for its potential use in neurological diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-NBP in lab experiments is its low toxicity and high purity. It is also relatively easy to synthesize in large quantities. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of 4-NBP. One area of research is the optimization of its therapeutic potential in various diseases. Another area of research is the development of new synthetic methods for 4-NBP that may improve its yield and purity. Additionally, the mechanism of action of 4-NBP needs to be further elucidated to fully understand its therapeutic potential. Finally, the safety and efficacy of 4-NBP in clinical trials need to be evaluated to determine its potential use in human diseases.
Conclusion:
In conclusion, 1-(4-nitrobenzoyl)-4-(4-phenylcyclohexyl)piperazine (4-NBP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of 4-NBP in various diseases.
Scientific Research Applications
4-NBP has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, 4-NBP has been shown to reduce the formation of amyloid beta plaques, which are a hallmark of the disease. In Parkinson's disease, 4-NBP has been shown to protect dopaminergic neurons from oxidative stress and prevent neurodegeneration.
properties
IUPAC Name |
(4-nitrophenyl)-[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c27-23(20-8-12-22(13-9-20)26(28)29)25-16-14-24(15-17-25)21-10-6-19(7-11-21)18-4-2-1-3-5-18/h1-5,8-9,12-13,19,21H,6-7,10-11,14-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAXSSXIQHUDQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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